molecular formula C29H31N3O3 B2811998 1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-17-5

1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2811998
CAS RN: 847397-17-5
M. Wt: 469.585
InChI Key: QRJHRUAIMZKVGU-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C29H31N3O3 and its molecular weight is 469.585. The purity is usually 95%.
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Scientific Research Applications

Imidazole-Based Compounds in Anion Recognition

Research by Nath and Baruah (2012) focused on an imidazole-containing bisphenol and its interactions with various acids, demonstrating the compound's ability to form structurally characterized salts through electrostatic and hydrogen-bonded interactions. This suggests potential applications in anion recognition and sensor technology, highlighting the versatility of imidazole-based compounds in creating extensive hydrogen-bonded structures for molecular recognition purposes (Nath & Baruah, 2012).

Applications in Organic Light-Emitting Devices

Dobrikov et al. (2011) synthesized new low-molecular weight compounds with potential applications in organic light-emitting devices (OLEDs). Their photophysical properties were investigated, showing that these compounds could be used to prepare color electroluminescent structures. This research underscores the interest in developing novel organic compounds for improving the performance and color range of OLEDs (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Development of Polyimides with High Thermal Stability

Ghaemy and Alizadeh (2009) described the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine monomer containing a triaryl imidazole pendant group. These polyimides exhibited excellent solubility and high thermal stability, suggesting their utility in high-performance materials, coatings, and films with advanced thermal and chemical resistance properties (Ghaemy & Alizadeh, 2009).

Lanthanide Metal-Organic Frameworks for Luminescence Sensing

Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, demonstrating selective sensitivity to benzaldehyde-based derivatives through fluorescence sensing. This research indicates the potential of imidazole-based metal-organic frameworks in developing sensitive and selective sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).

Anti-Alzheimer's Activity of Benzylated Derivatives

Gupta et al. (2020) explored the anti-Alzheimer's activity of N-benzylated pyrrolidin-2-one and imidazolidin-2-one derivatives, designed based on the lead compound donepezil. This study provides insights into the design and synthesis of novel compounds for managing Alzheimer's disease, showcasing the therapeutic potential of specifically structured organic molecules (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-15-21(2)17-23(16-20)32-19-22(18-28(32)33)29-30-26-7-4-5-8-27(26)31(29)13-6-14-35-25-11-9-24(34-3)10-12-25/h4-5,7-12,15-17,22H,6,13-14,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJHRUAIMZKVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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